molecular formula C5H11ClN2 B1407680 2-(Isopropylamino)acetonitrile hydrochloride CAS No. 38737-90-5

2-(Isopropylamino)acetonitrile hydrochloride

Cat. No. B1407680
CAS RN: 38737-90-5
M. Wt: 134.61 g/mol
InChI Key: GZZYFHKZHVRTGM-UHFFFAOYSA-N
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Description

2-(Isopropylamino)acetonitrile hydrochloride (CAS Number: 38737-90-5) is a chemical compound with the molecular formula C5H11ClN2 . It is a solid substance that is typically stored under inert atmospheric conditions at room temperature . The compound is also known by its IUPAC name, which is (isopropylamino)acetonitrile hydrochloride .


Synthesis Analysis

The synthesis of 2-(Isopropylamino)acetonitrile hydrochloride involves several steps. One common method includes the reaction of isopropylamine with acetonitrile in the presence of hydrogen chloride and aluminium trichloride . Subsequent treatment with water yields the desired product . Another approach involves a multi-step reaction, including hydrogenation using platinized palladium .


Molecular Structure Analysis

The molecular structure of 2-(Isopropylamino)acetonitrile hydrochloride consists of a central acetonitrile group (CH3CN ) with an isopropylamino substituent (NHCH(CH3)2 ) attached to it. The hydrochloride salt forms due to the reaction with hydrogen chloride. The compound’s molecular weight is approximately 134.61 g/mol .


Chemical Reactions Analysis

The compound can undergo various reactions, including hydrogenation and acid-base reactions. For instance, it reacts with hydrogen chloride to form the hydrochloride salt. Further details on specific reactions would require a more in-depth study of the literature .


Physical And Chemical Properties Analysis

  • Solubility : The compound is very soluble in water, with a solubility of approximately 6.97 mg/ml .
  • Refractivity : The molar refractivity is approximately 35.66 .
  • Toxicity : The compound is classified as hazardous (H301, H311, H331) and should be handled with caution .

Scientific Research Applications

Synthesis Applications

  • 2-(Isopropylamino)acetonitrile hydrochloride plays a role in the synthesis of various chemical compounds. For example, it is involved in the selective synthesis of bis[1,2]dithiolo[1,4]thiazines from 4-isopropylamino-5-chloro-1,2-dithiole-3-ones, showcasing its utility in complex chemical reactions (Konstantinova et al., 2007).

Analytical Chemistry

  • In analytical chemistry, this compound is used in the development of sensitive assays. An example includes its use in an improved HPLC assay for detecting and quantifying the radioprotective drug S-2-(3-aminopropylamino)ethyl phosphorothioate (WR-2721) in plasma (Swynnerton et al., 1984).

Environmental Studies

  • It's also significant in environmental studies. For instance, its role as a co-solvent in microcosm studies, like its impact on the microbial degradation of herbicide atrazine, highlights its importance in understanding environmental dynamics (Satsuma et al., 2001).

Safety And Hazards

  • Precautionary Statements : Follow safety precautions, including avoiding inhalation, skin contact, and ingestion. Use appropriate protective equipment .

properties

IUPAC Name

2-(propan-2-ylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-5(2)7-4-3-6;/h5,7H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZYFHKZHVRTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isopropylamino)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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